molecular formula C19H22FN3O3 B2905067 2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one CAS No. 2380068-35-7

2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one

Cat. No.: B2905067
CAS No.: 2380068-35-7
M. Wt: 359.401
InChI Key: CEFCHIJDBVQXEZ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.

    Piperidine Derivative Formation: The next step involves the reaction of the 2-fluorophenoxy intermediate with a piperidine derivative, specifically 4-(5-methylpyrimidin-2-yl)oxypiperidine, under controlled conditions to form the desired compound.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with a propanone derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
  • 2-(2-Bromophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one imparts unique properties, such as increased metabolic stability and altered electronic effects, which can influence its pharmacological activity compared to its chloro and bromo analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-13-11-21-19(22-12-13)26-15-7-9-23(10-8-15)18(24)14(2)25-17-6-4-3-5-16(17)20/h3-6,11-12,14-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFCHIJDBVQXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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